molecular formula C12H12FNO2S B13026106 Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B13026106
M. Wt: 253.29 g/mol
InChI Key: RALKWIGRUFNJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-c]pyridine family. This compound is characterized by its bicyclic structure, which includes a thieno ring fused to a pyridine ring. The presence of a tert-butyl ester and a fluorine atom adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the tert-butyl ester and fluorine substituents. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF). The final product is usually purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-c]pyridine-6-carboxylic ester
  • Thieno[2,3-c]pyridine-6-carboxamide
  • 4-(tert-butyl)phenyl derivatives

Uniqueness

Tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of the tert-butyl ester and fluorine substituents, which enhance its chemical stability and biological activity. Compared to similar compounds, it may exhibit improved potency and selectivity as a kinase inhibitor .

Properties

Molecular Formula

C12H12FNO2S

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C12H12FNO2S/c1-12(2,3)16-11(15)9-4-7-8(13)5-14-6-10(7)17-9/h4-6H,1-3H3

InChI Key

RALKWIGRUFNJSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(S1)C=NC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.